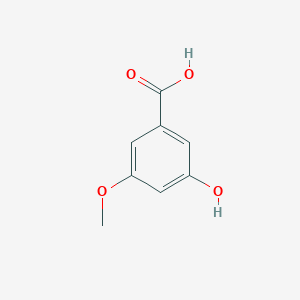

3-Hydroxy-5-methoxybenzoic acid

Description

Historical Context and Initial Academic Inquiries

3-Hydroxy-5-methoxybenzoic acid is an organic compound that has garnered interest within various fields of chemical research. As a derivative of benzoic acid, its foundational structure has been the subject of study for many years. Early academic inquiries into related compounds, such as 3-hydroxybenzoic acid, focused on their synthesis and basic chemical properties. For instance, 3-hydroxybenzoic acid can be synthesized from benzoic acid through processes like sulfonation followed by alkali melting and hydrolysis. chemicalbook.com It is known to be stable at high temperatures and undergoes electrophilic substitution reactions. chemicalbook.com The study of such fundamental reactions paved the way for the investigation of more complex derivatives like this compound.

Initial interest in compounds with both hydroxyl and methoxy (B1213986) functional groups on a benzoic acid structure stemmed from their potential as intermediates in organic synthesis. cymitquimica.com The presence of these specific groups allows for a variety of chemical transformations, making them valuable building blocks for more complex molecules. cymitquimica.com Early research likely focused on understanding the influence of the hydroxyl and methoxy groups on the reactivity of the benzoic acid core.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound lies in its versatile chemical nature and its potential applications in various scientific domains. cymitquimica.com The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group, along with a carboxylic acid (-COOH) group, on the aromatic ring makes it a multifunctional molecule. cymitquimica.com This unique combination of functional groups contributes to its potential antioxidant properties and biological activity. cymitquimica.com

Contemporary research trajectories for this compound and its derivatives are diverse. It is investigated as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For example, derivatives of 3-hydroxybenzoic acid have been explored for their potential antimicrobial, anti-inflammatory, and antiviral properties. rasayanjournal.co.in Furthermore, the structural features of these compounds suggest their use as biochemical probes to study biological processes. cymitquimica.com The reactivity of this compound can be influenced by factors such as pH and temperature, making the study of its behavior under different conditions a key area of research. cymitquimica.com

Classification within Benzoic Acid Derivatives and Phenolic Compounds

This compound is classified as a benzoic acid derivative and a phenolic compound. cymitquimica.com

Benzoic Acid Derivative: As the name suggests, it is derived from benzoic acid, which is a simple aromatic carboxylic acid. The core structure consists of a benzene (B151609) ring attached to a carboxyl group. This compound is specifically a disubstituted benzoic acid, with a hydroxyl group at the 3rd position and a methoxy group at the 5th position relative to the carboxyl group. nih.gov

Phenolic Compound: The presence of a hydroxyl group directly attached to the aromatic ring places this compound in the broad category of phenolic compounds. cymitquimica.comnih.gov Phenolic compounds are known for their antioxidant properties, which are attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.gov More specifically, it can be classified as a hydroxybenzoic acid derivative. iarc.friarc.fr

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 19520-75-3 |

| Appearance | Solid |

| Purity | 98% |

| Storage Temperature | Inert atmosphere, 2-8°C |

Data sourced from multiple references. nih.govuni.luchemicalbook.comsigmaaldrich.commyskinrecipes.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBOHWZSQXCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428677 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19520-75-3 | |

| Record name | 3-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis

Distribution in Botanical and Fungal Species

While direct evidence for the isolation of 3-Hydroxy-5-methoxybenzoic acid from natural sources is limited in scientific literature, the occurrence of structurally similar compounds in plants and fungi suggests its potential existence in these kingdoms. The presence of its likely precursors and other methylated derivatives is well-documented.

The direct isolation of this compound from plant species has not been extensively reported. However, the plant kingdom is rich in related phenolic compounds, including its direct precursor, 3,5-dihydroxybenzoic acid, and other isomers. For instance, 3,5-dihydroxybenzoic acid is recognized as a metabolite of alkylresorcinols, which are found in whole grain wheat wikipedia.org. The methyl ester of this precursor, methyl 3,5-dihydroxybenzoate, has been identified in the plant Viburnum cylindricum nih.gov.

Furthermore, other methylated hydroxybenzoic acids are known natural products. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) has been isolated from plants such as Garcinia fruticosa and Hovenia dulcis. researchgate.netphcogj.com 4-O-Methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) is found in organisms like Calophyllum polyanthum and Rhus glabra. nih.gov The prevalence of these related structures in various plants indicates that the enzymatic machinery required for the synthesis of hydroxylated and methylated benzoic acids is widespread.

Table 1: Occurrence of Related Hydroxybenzoic Acids in Plants

| Compound Name | Plant Source(s) |

| 3,5-Dihydroxybenzoic acid | Metabolite from whole grain wheat consumption wikipedia.org |

| Methyl 3,5-dihydroxybenzoate | Viburnum cylindricum nih.gov |

| 4-Hydroxy-3-methoxybenzoic acid | Garcinia fruticosa, Hovenia dulcis researchgate.netphcogj.com |

| 3,5-Dihydroxy-4-methoxybenzoic acid | Calophyllum polyanthum, Rhus glabra nih.gov |

Identification in Fungi and Microorganisms

Similar to the botanical context, this compound has not been prominently identified in fungi or microorganisms. However, a closely related and more complex derivative, 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid, has been identified as a crucial intermediate in the biosynthesis of ubiquinone (Coenzyme Q) in the yeast Saccharomyces cerevisiae. biosynth.comacs.org This finding is significant as it confirms that fungi possess the specific enzymatic capability to methylate a dihydroxybenzoic acid structure, a key step in the potential formation of this compound.

Endogenous Biosynthetic Pathways

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, based on known metabolic routes for similar compounds, a plausible pathway can be proposed.

The most probable biosynthetic route to this compound begins with the precursor compound 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). wikipedia.orgchemsrc.com The core benzoic acid structure itself is generally synthesized in plants from the primary metabolite chorismic acid, which is derived from the shikimate pathway. researchgate.net The transformation from 3,5-dihydroxybenzoic acid to the target molecule involves a single, highly specific metabolic reaction: the regioselective O-methylation of one of the two hydroxyl groups. This reaction would convert the hydroxyl group at position 5 into a methoxy (B1213986) group while leaving the hydroxyl group at position 3 unchanged.

The key enzymatic step in the proposed biosynthesis of this compound is O-methylation. In biological systems, such reactions are typically catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM) .

Strong evidence for this type of enzymatic mechanism comes from the well-studied biosynthesis of ubiquinone in Saccharomyces cerevisiae. In this pathway, the enzyme 3,4-dihydroxy-5-polyprenylbenzoate O-methyltransferase, encoded by the COQ3 gene, catalyzes the methylation of a dihydroxybenzoate derivative using SAM as the methyl source. acs.orgymdb.ca It is therefore highly probable that the biosynthesis of this compound in organisms that produce it would be accomplished by a specific SAM-dependent O-methyltransferase that recognizes 3,5-dihydroxybenzoic acid as its substrate.

Table 2: Proposed Biosynthetic Pathway for this compound

| Precursor Compound | Metabolic Transformation | Probable Enzyme Class | Required Co-substrate |

| 3,5-Dihydroxybenzoic acid | Regioselective O-methylation | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) |

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis Methodologies

The construction of the 3-hydroxy-5-methoxybenzoic acid scaffold can be achieved through various synthetic paradigms, ranging from classical multi-step procedures to highly selective modern methods.

Conventional Organic Synthesis Routes

Conventional approaches to synthesizing this compound often commence from readily available precursors such as 3,5-dihydroxybenzoic acid. A primary challenge in this route is achieving selective methylation of one of the two hydroxyl groups.

A typical sequence involves:

Esterification of the Starting Material : To prevent unwanted side reactions with the carboxylic acid group, 3,5-dihydroxybenzoic acid is first converted to its methyl ester, methyl 3,5-dihydroxybenzoate. This is commonly achieved through Fischer esterification, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride. google.com High yields of the ester can be obtained under reflux conditions. google.com

Methylation : The subsequent step is the methylation of one of the phenolic hydroxyl groups. This can be performed using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) with a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). Careful control of the stoichiometry is necessary to favor mono-methylation.

Hydrolysis : Finally, the methyl ester is hydrolyzed back to the carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

The precursor, 3,5-dihydroxybenzoic acid, can itself be prepared via a robust, albeit harsh, conventional method starting from benzoic acid. This process involves the sulfonation of benzoic acid with fuming sulfuric acid, followed by an alkaline fusion of the resulting disulfonic acid with sodium and potassium hydroxides at high temperatures (280–310°C). orgsyn.org

Table 1: Conventional Synthesis of Methyl 3,5-dihydroxybenzoate

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-dihydroxybenzoic acid | Methanol, Sulfuric Acid | Reflux, 2h | Methyl 3,5-dihydroxybenzoate | 98% | google.com |

| 3,5-dihydroxybenzoic acid | Methanol, p-toluenesulfonic acid | Reflux, 4h | Methyl 3,5-dihydroxybenzoate | 90.7% | nih.gov |

Regioselective Synthesis of this compound

The core challenge in synthesizing this compound from its dihydroxy precursor is achieving regioselectivity—the preferential reaction at one of the two identical hydroxyl groups. While the two phenolic hydroxyls in 3,5-dihydroxybenzoic acid are chemically equivalent, statistical and controlled reaction conditions can be exploited to favor mono-methylation.

A strategy for regioselective synthesis builds upon the conventional route but emphasizes precise control during the methylation step:

Protection of Carboxylic Acid : As before, the carboxylic acid is first protected as a methyl ester (methyl 3,5-dihydroxybenzoate).

Controlled Mono-methylation : The key to regioselectivity lies in the careful control of reaction parameters. By using a limited amount of the methylating agent (e.g., methyl iodide) and a suitable base (e.g., potassium carbonate), the reaction can be steered to favor the formation of the mono-methylated product, methyl 3-hydroxy-5-methoxybenzoate, over the di-methylated byproduct. diva-portal.org The reaction temperature and time are also critical variables that must be optimized to maximize the yield of the desired mono-ether.

Deprotection : The synthesis is completed by the selective hydrolysis of the ester group to afford this compound.

This approach leverages kinetic control to achieve the desired regioselectivity, providing a more elegant and efficient route than methods requiring complex protecting group strategies.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a green and highly selective alternative to classical organic synthesis. For the synthesis of this compound, an enzymatic approach could provide excellent regioselectivity under mild conditions.

A plausible chemoenzymatic strategy involves the use of a catechol-O-methyltransferase (COMT) enzyme. nih.gov These enzymes are known to catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of a catechol or related phenol (B47542). nih.gov

The proposed reaction would be:

Substrate : 3,5-Dihydroxybenzoic acid

Enzyme : A suitable O-methyltransferase

Methyl Donor : S-adenosyl-L-methionine (SAM)

Product : this compound

Research has shown that enzymes in certain yeasts can catalyze the O-methylation of 3,4-dihydroxybenzoic acid to its respective mono-methylated isomers. nih.gov This demonstrates the feasibility of using a biocatalyst for the regioselective methylation of a dihydroxybenzoic acid scaffold. This approach holds significant promise for sustainable and efficient synthesis, potentially avoiding the need for protecting groups and harsh reagents.

Synthesis of Esters and Hybrid Derivatives

The functional groups of this compound—the carboxylic acid and the phenolic hydroxyl—serve as handles for further chemical modification, allowing for the synthesis of a wide array of esters and more complex hybrid molecules.

Preparation of Methyl 3-Hydroxy-5-methoxybenzoate

Methyl 3-hydroxy-5-methoxybenzoate is a key derivative and a common intermediate in multi-step syntheses. Its preparation can be achieved via two primary routes:

Regioselective methylation of a precursor : As detailed in section 3.1.2, the most efficient synthesis starts with methyl 3,5-dihydroxybenzoate, which undergoes a controlled mono-methylation to yield the target ester directly. diva-portal.org

Direct esterification : If this compound is already available, it can be directly esterified using standard methods, such as reacting it with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using reagents like thionyl chloride in methanol.

The choice of route depends on the availability of the starting materials. The regioselective methylation route is often preferred for its efficiency when starting from the more accessible 3,5-dihydroxybenzoic acid.

Combinatorial Synthesis of Novel Hybrid Molecules

Combinatorial chemistry provides powerful tools for rapidly generating large libraries of related compounds for screening purposes. This compound is an excellent scaffold for such strategies due to its two distinct functional groups.

Steglich Esterification for Hybrid Esters: A prevalent method for creating hybrid molecules is through the formation of new ester linkages at the hydroxyl position or amide linkages at the carboxyl position. The Steglich esterification is particularly useful as it proceeds under mild, neutral conditions. nih.govorganic-chemistry.org This reaction uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol (or amine). nih.govjocpr.com

To create a library of esters, this compound (with its own carboxyl group protected) can be reacted with a diverse set of carboxylic acids in the presence of DCC/DMAP.

Conversely, the carboxyl group of this compound can be coupled with a library of different alcohols or phenols.

This strategy allows for the modular assembly of novel hybrid molecules where different structural motifs are appended to the core this compound structure.

Table 2: Reagents for Steglich Esterification

| Role | Reagent | Abbreviation | Purpose |

|---|---|---|---|

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.org |

| Catalyst | 4-Dimethylaminopyridine | DMAP | Acts as an acyl transfer agent, accelerating the reaction. organic-chemistry.org |

| Alternative Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea (B33335) byproduct, simplifying purification. researchgate.net |

Solid-Phase Synthesis: For generating even larger libraries, solid-phase synthesis is an effective technique. A related core, 3-amino-5-hydroxybenzoic acid, has been successfully used as a scaffold in this manner. nih.gov The benzoic acid group is anchored to a solid resin, and the hydroxyl and amino groups are then available for reaction. Using a "split/combine" method, the resin can be divided, reacted with different building blocks, and then recombined, leading to the exponential generation of a vast number of unique compounds in a systematic fashion. nih.gov This principle is directly applicable to this compound, enabling the creation of diverse molecular libraries for discovery research.

Structural Modification and Analogue Generation

The core structure of this compound offers multiple sites for structural modification, enabling the generation of a diverse library of analogues. The primary handles for such modifications are the phenolic hydroxyl group, the carboxylic acid moiety, and the aromatic ring itself.

Functional Group Interconversions

The functional groups of this compound can be readily interconverted to a variety of other functionalities, significantly broadening its synthetic utility.

The carboxylic acid group can undergo standard transformations. For instance, it can be converted to its corresponding methyl ester , methyl 3-hydroxy-5-methoxybenzoate, through Fischer esterification by reacting the acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid. This ester can then be further transformed. For example, the ester can be reduced to the corresponding primary alcohol, (3-hydroxy-5-methoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride.

Furthermore, the carboxylic acid can be converted into an amide by first activating it, for example, by conversion to the acid chloride using thionyl chloride, followed by reaction with an appropriate amine. This opens up a wide range of N-substituted derivatives.

The phenolic hydroxyl group can also be a site for various interconversions. For instance, it can be converted to other ether derivatives by reaction with different alkylating agents, as will be discussed in the next section.

Introduction of Alkyl Side Chains

The introduction of alkyl side chains, primarily at the phenolic hydroxyl group, is a common strategy to modulate the physicochemical properties of this compound. This is typically achieved through Williamson ether synthesis.

The general procedure involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide. This is followed by the reaction with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to furnish the desired O-alkylated product. The reactivity of the alkyl halide generally follows the order of I > Br > Cl.

For example, the reaction of methyl 3-hydroxy-5-methoxybenzoate with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) leads to the formation of the corresponding 3-alkoxy-5-methoxybenzoic acid methyl ester. Subsequent hydrolysis of the ester group under basic or acidic conditions yields the final 3-alkoxy-5-methoxybenzoic acid. This strategy allows for the introduction of a wide variety of linear and branched alkyl chains.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl and Methoxy (B1213986) Group Positioning on Bioactivity

The bioactivity of phenolic acids is profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring. These substituents modulate the molecule's electron distribution, steric profile, and hydrogen-bonding capabilities, which are critical for target binding and antioxidant potential.

Research on various phenolic acids has established clear SAR principles regarding these groups. Generally, the antioxidant activity is directly proportional to the number of phenolic hydroxyl groups. rasayanjournal.co.in Dihydroxy phenolic acids, for instance, typically exhibit greater antioxidant capacity than their monohydroxy counterparts. rasayanjournal.co.in The methoxy group also plays a significant role; studies have shown that increasing the number of methoxy groups can enhance antioxidant activity. rasayanjournal.co.in For example, the antioxidant power of 4-hydroxy-3,5-dimethoxybenzoic acid was found to be substantially higher than that of 4-hydroxybenzoic acid, indicating a significant contribution from the two methoxy groups. rasayanjournal.co.in

The relative positioning of these groups is equally critical. The specific 3-hydroxy-5-methoxy arrangement creates a unique electronic and steric environment. For comparison, the isomer 2-hydroxy-4-methoxybenzoic acid (HMBA) has been shown to induce apoptosis and autophagy in melanoma cells. rasayanjournal.co.in This activity is tied to its specific substitution pattern, highlighting that even a simple relocation of these functional groups can lead to different biological outcomes. The presence of a methoxy group can form internal hydrogen bonds with adjacent hydroxyl groups, which may affect their interaction with biological targets. rasayanjournal.co.in

Table 1: Comparative Antioxidant Activity of Benzoic Acid Derivatives

| Compound | Substituents | Relative Antioxidant Activity |

| 4-Hydroxybenzoic acid | 4-OH | Baseline |

| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | High |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | 4-OH, 3-OCH₃ | Moderate to High |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | 4-OH, 3,5-di-OCH₃ | Very High |

| 2-Hydroxy-4-methoxybenzoic acid | 2-OH, 4-OCH₃ | Varies by assay; noted anticancer activity |

| 3-Hydroxy-5-methoxybenzoic acid | 3-OH, 5-OCH₃ | Dependent on specific assay |

This table is a generalized representation based on established antioxidant principles for phenolic acids.

Contribution of the Carboxyl Group to Pharmacological Efficacy

From a pharmacodynamic perspective, the carboxyl group is a key component of many pharmacophores. rasayanjournal.co.in At physiological pH, it is typically ionized to a carboxylate (-COO⁻), which can form crucial ionic bonds and hydrogen bonds with receptor sites or enzyme active sites. rasayanjournal.co.in For example, in studies of SIRT5 inhibitors, the carboxylic acid and an adjacent hydroxyl group on a benzoic acid scaffold were found to be essential for activity, forming key electrostatic and hydrogen-bond interactions within the enzyme's binding pocket. rasayanjournal.co.in

Furthermore, the carboxyl group significantly enhances water solubility, which is a vital pharmacokinetic property. rasayanjournal.co.in However, this ionization can also limit a molecule's ability to passively diffuse across biological membranes. rasayanjournal.co.in To overcome this, medicinal chemists sometimes employ a prodrug strategy, converting the carboxylic acid to a more lipophilic ester or amide, which can be hydrolyzed back to the active acid form in vivo. rasayanjournal.co.in Studies have also shown that modifying the carboxyl group, for instance by extending it to -CH₂COOH or -CH=CHCOOH, can enhance the antioxidant activities of phenolic acids compared to the parent -COOH compound. rasayanjournal.co.in

SAR of Synthesized Derivatives and Hybrid Molecules

To explore and enhance the biological potential of the hydroxybenzoic acid scaffold, numerous derivatives have been synthesized and evaluated. These modifications provide deeper insights into the SAR and can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

One area of investigation involves creating hybrid molecules. For instance, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and tested for antibacterial activity. rasayanjournal.co.in The synthesis of these hybrids, sometimes using coupling agents like DCC (dicyclohexylcarbodiimide), has been shown to generate chemotherapeutic agents with notable activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in

Another strategy is the synthesis of amide derivatives. In one study, a series of N-benzimidazole-derived carboxamides featuring various hydroxy and methoxy substitutions were prepared. rasayanjournal.co.in These modifications were designed to enhance the antioxidant properties of the parent benzazole derivatives, as the hydroxy and methoxy groups can donate hydrogen atoms or electrons to stabilize free radicals. rasayanjournal.co.in

More complex derivatization has led to highly potent and selective inhibitors of specific enzymes. A notable example is the development of 12-lipoxygenase (12-LOX) inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. rasayanjournal.co.in Through systematic medicinal chemistry optimization, compounds with nanomolar potency against 12-LOX and excellent selectivity were identified. rasayanjournal.co.in

Table 2: SAR Summary of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-LOX Inhibitors

| R-Group Modification (on Sulfonamide) | Impact on 12-LOX Inhibitory Potency |

| Small alkyl groups (e.g., methyl) | Moderate potency |

| Cycloalkyl groups (e.g., cyclopropyl) | Increased potency |

| Aromatic rings | Variable; often potent |

| Introduction of polar groups | Generally reduces potency |

This table summarizes general trends observed in the SAR study of 12-LOX inhibitors, highlighting the impact of modifying a part of the molecule distal to the hydroxy-methoxy-phenyl ring. rasayanjournal.co.in

These examples demonstrate that the core this compound structure can serve as a starting point for developing a wide range of biologically active molecules through targeted chemical synthesis.

Computational and In Silico Approaches to SAR Prediction

In modern drug discovery, computational chemistry provides powerful tools to predict and rationalize the SAR of molecules, saving time and resources. For phenolic acids, Density Functional Theory (DFT) has been extensively used to understand their antioxidant mechanisms. rasayanjournal.co.in

These in silico studies calculate thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). rasayanjournal.co.in These values help determine the likely antioxidant mechanism, which can be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). rasayanjournal.co.in By correlating these calculated parameters with experimentally observed antioxidant activity (e.g., from DPPH or FRAP assays), researchers can build predictive models. For example, a lower BDE for the phenolic O-H bond generally correlates with higher antioxidant activity via the HAT mechanism. rasayanjournal.co.in

Molecular docking is another crucial computational technique. It simulates the binding of a ligand (like a this compound derivative) into the active site of a target protein. This approach was used to understand how 2-hydroxybenzoic acid derivatives inhibit the enzyme SIRT5, revealing that the carboxylate group forms specific electrostatic interactions and hydrogen bonds with key amino acid residues (Arg105 and Tyr102) in the binding pocket. rasayanjournal.co.in

Additionally, in silico tools can predict pharmacokinetic properties. For this compound, predictive models can calculate values like the logarithm of the partition coefficient (XlogP) and the collision cross-section (CCS), which relate to its lipophilicity and shape, respectively. rasayanjournal.co.in These predictions help to assess the "drug-likeness" of a compound before it is even synthesized.

Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Profiles in Biological Systems

The absorption and distribution of 3-Hydroxy-5-methoxybenzoic acid are influenced by its physicochemical properties, such as its moderate lipophilicity and acidic nature. While specific studies on the absorption and distribution of this particular compound are limited, general principles of pharmacokinetics suggest that as a substituted benzoic acid, its transport across biological membranes is likely facilitated by various transporters. Its distribution in the body would depend on factors like blood flow, tissue binding, and its ability to cross cell membranes.

Metabolic Fate and Identification of Metabolites

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile, involving several metabolic pathways.

A significant metabolic pathway for this compound is demethylation. This process, often catalyzed by cytochrome P450 enzymes in the liver, involves the removal of the methyl group from the methoxy (B1213986) substituent. This reaction yields 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid. hmdb.ca This metabolite has been identified as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, which is predominantly expressed in adipocytes and plays a role in inhibiting lipolysis. nih.gov The selective demethylation of the 5-methoxyl group is a known reaction for various methoxy flavanones, often achieved using reagents like aluminium chloride in an ether solution. ias.ac.in

| Metabolic Process | Precursor | Resulting Metabolite | Significance |

| Demethylation | This compound | 3,5-Dihydroxybenzoic acid | Formation of a biologically active metabolite with potential roles in metabolic regulation. nih.gov |

This table outlines the primary demethylation process involving this compound.

Following demethylation or directly, this compound and its metabolites can undergo conjugation reactions. These phase II metabolic processes increase the water solubility of the compounds, facilitating their excretion. Common conjugation reactions include glucuronidation and sulfation, where glucuronic acid or a sulfate (B86663) group is attached to the hydroxyl groups of the parent compound or its metabolites. For instance, studies on similar hydroxybenzoic acids have shown they are often found as glycosides and glucose esters in plants. nih.gov

| Conjugation Reaction | Substrate | Conjugated Product | Purpose |

| Glucuronidation | This compound / 3,5-Dihydroxybenzoic acid | Glucuronide conjugate | Increased water solubility for excretion. |

| Sulfation | This compound / 3,5-Dihydroxybenzoic acid | Sulfate conjugate | Increased water solubility for excretion. |

This table illustrates the potential conjugation reactions for this compound and its primary metabolite.

Elimination Pathways

The primary route of elimination for this compound and its metabolites is expected to be through the kidneys, with excretion in the urine. The increased water solubility of the conjugated metabolites facilitates this renal clearance. Some portion of the compound and its metabolites might also be eliminated through the bile and feces.

In Vitro and In Vivo Pharmacokinetic Modeling

Pharmacokinetic modeling is a valuable tool for predicting the behavior of a compound in a biological system. nih.gov In vitro to in vivo extrapolation (IVIVE) uses data from in vitro studies to develop physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov These models can simulate the absorption, distribution, metabolism, and elimination of a compound, providing insights into its potential in vivo behavior without extensive animal testing. nih.govnih.gov For this compound, in vitro studies using liver microsomes could provide data on its metabolic stability and the kinetics of its demethylation. This information could then be integrated into a PBPK model to predict its in vivo clearance and concentration-time profiles in various tissues. nih.gov

| Modeling Approach | Data Input | Predicted Outcome | Application |

| In Vitro Metabolism | Liver microsome incubation | Metabolic stability, enzyme kinetics | Parameterization of PBPK models. nih.gov |

| PBPK Modeling | In vitro data, physiological parameters | Plasma and tissue concentration profiles, clearance rates | Prediction of in vivo pharmacokinetics. nih.govnih.gov |

This table summarizes the application of in vitro and in vivo pharmacokinetic modeling for this compound.

Advanced Analytical Chemistry Methodologies

Extraction and Purification Techniques from Natural Sources and Synthetic Mixtures

The isolation of 3-Hydroxy-5-methoxybenzoic acid from its natural origins or the purification from synthetic reaction mixtures often involves a series of extraction and chromatographic steps.

For natural sources, the initial step typically involves solvent extraction from the plant material. A common method is the use of a methanol (B129727)/water mixture (e.g., 4:1, v/v) to extract a wide range of phenolic compounds. nih.gov The crude extract is then evaporated to dryness and may be redissolved in a solvent like acetonitrile (B52724) for further purification. nih.gov

In synthetic preparations, after the reaction is complete, the reaction mixture is often cooled and taken up in water. Acidification with a mineral acid, such as hydrochloric acid, precipitates the free 3-hydroxybenzoic acid. google.com The resulting solid can be isolated by filtration and washed to remove impurities. google.com

Column chromatography is a widely used technique for the purification of this compound. rasayanjournal.co.in Silica (B1680970) gel (100-200 mesh) is a common stationary phase. The crude product is often pre-adsorbed onto a small amount of silica gel and then loaded onto the column. A gradient elution system, typically with increasing concentrations of a more polar solvent like ethyl acetate (B1210297) in a less polar solvent such as petroleum ether, is employed to separate the desired compound from by-products and unreacted starting materials. rasayanjournal.co.in Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product. rasayanjournal.co.in

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and quantitative analysis of this compound. High-performance liquid chromatography and gas chromatography are the most prominent methods used.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful tool for the analysis of hydroxybenzoic acids and their derivatives. A variety of HPLC methods have been developed for the separation and quantification of these compounds in different samples, including commercial seaweed biostimulants. vu.edu.au

A common approach involves reversed-phase HPLC. For instance, a biphenyl (B1667301) stationary phase with a mobile phase consisting of a methanol/water mixture acidified with formic acid has been successfully used to separate isomers of monohydroxybenzoic acids. vu.edu.au The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The detection of this compound is typically achieved using a UV detector. The wavelength for detection is often set around 230 nm, which corresponds to the UV absorbance maximum of the benzoic acid chromophore. thermofisher.com The retention time of the compound under specific HPLC conditions is a key parameter for its identification.

A study on a commercial seaweed biostimulant found the concentration of 3-hydroxybenzoic acid to be 3409 µg/L, highlighting the utility of HPLC for quantitative analysis. vu.edu.au

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. This method is especially useful for the analysis of volatile derivatives of the compound.

For GC analysis, it is often necessary to derivatize the non-volatile this compound to increase its volatility. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively.

The NIST WebBook provides gas chromatography data for the parent compound, 3-hydroxybenzoic acid, which can serve as a reference. nist.gov GC-MS provides both retention time information from the GC and mass spectral data from the MS, allowing for highly confident identification of the compound. nih.gov The electron impact ionization (EI) mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for its identification. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive structural elucidation of this compound. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons will appear as multiplets or distinct singlets in the aromatic region of the spectrum. The methoxy (B1213986) group protons will give a characteristic singlet, and the acidic proton of the carboxylic acid and the phenolic proton will appear as broad singlets, the positions of which can be dependent on the solvent and concentration. While specific data for this compound is not readily available in the provided search results, related compounds like 3-hydroxybenzoic acid and 3-methoxybenzoic acid show characteristic proton signals that can be used for comparison. hmdb.canih.gov For example, in the ¹H NMR spectrum of 3-hydroxybenzoic acid (in DMSO-d₆), the aromatic protons are observed, and in 3-methoxybenzoic acid, the methoxy protons are also clearly identifiable. hmdb.canih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The aromatic carbons will have signals in the aromatic region, with their chemical shifts influenced by the hydroxyl and methoxy substituents. The carbon of the methoxy group will appear in the aliphatic region.

Mass Spectrometry (MS) Applications (e.g., TOF MS, ESI-MS/MS, MALDI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Time-of-Flight Mass Spectrometry (TOF MS): TOF MS is often used for accurate mass measurements, which can help in determining the elemental composition of the molecule. This technique has been mentioned in the context of characterizing derivatives of 3-hydroxybenzoic acid. rasayanjournal.co.in

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is particularly useful for the analysis of polar compounds like this compound from complex mixtures, such as those found in seaweed biostimulants. vu.edu.au In ESI, the molecule is ionized, typically by protonation or deprotonation, to form a molecular ion. This ion is then fragmented in the mass spectrometer to produce a characteristic fragmentation pattern. For monohydroxybenzoic acids, a characteristic multiple reaction monitoring (MRM) transition of m/z 137 → 93 has been used for detection. vu.edu.au

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique that is well-suited for the analysis of a variety of molecules. 2-Hydroxy-5-methoxybenzoic acid has been used as a matrix additive in MALDI-MS to enhance the electrical conductivity of the matrix crystal, suggesting that related compounds could also be analyzed by this technique. sigmaaldrich.com

The electron ionization (EI) mass spectrum of the parent compound, 3-hydroxybenzoic acid, is available in the NIST WebBook and can serve as a reference for understanding the fragmentation patterns of related structures. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its primary structural features: a hydroxyl group, a methoxy group, a carboxylic acid, and a substituted benzene (B151609) ring.

The spectrum can be interpreted by analyzing the specific vibrational modes of its functional groups:

O-H Stretching: The compound has two hydroxyl groups: one phenolic and one from the carboxylic acid. The phenolic O-H stretch typically appears as a broad band in the region of 3600-3200 cm⁻¹. The carboxylic acid O-H stretch is also broad, due to hydrogen bonding, and characteristically overlaps with the C-H stretching region, appearing between 3300-2500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed as weaker bands in the 3100-3000 cm⁻¹ region. The methyl C-H stretching from the methoxy group results in absorptions in the 2960-2850 cm⁻¹ range pressbooks.pub.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and recognizable peaks in the spectrum. For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ region. Its exact position can be influenced by conjugation with the aromatic ring and intermolecular hydrogen bonding.

C=C Stretching: The aromatic ring itself gives rise to several characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. These bands are often seen as a set of sharp peaks of variable intensity.

C-O Stretching: The spectrum will contain C-O stretching bands from both the carboxylic acid and the methoxy ether group. The C-O stretch of the carboxylic acid appears as a broad band around 1320-1210 cm⁻¹, while the aromatic ether C-O stretch gives rise to a strong absorption at approximately 1250 cm⁻¹ and another weaker one near 1040 cm⁻¹.

O-H Bending: Out-of-plane O-H bending from the hydrogen-bonded carboxylic acid dimer can sometimes be observed as a broad peak around 920 cm⁻¹. In-plane O-H bending from the phenol (B47542) is expected around 1410-1310 cm⁻¹.

Aromatic C-H Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region, typically between 900-675 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Phenol | O-H Stretch | 3600 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methoxy Group | C-H Stretch | 2960 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Phenol | O-H Bend | 1410 - 1310 | Medium |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1210 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

Quantitative Determination Methods and Validation

The quantitative determination of this compound in various matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector. The development and validation of such analytical methods are crucial to ensure reliable and accurate measurements. Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and typically involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.eg

A representative HPLC method for the analysis of benzoic acid derivatives involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. longdom.orgripublication.com

Example HPLC Method Parameters:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) longdom.org |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Set based on the UV absorbance maximum of the compound (e.g., ~230 nm) longdom.org |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method validation ensures that the analytical procedure is suitable for its intended purpose. The results for key validation parameters for an HPLC method for a related compound, 4-hydroxybenzoic acid, provide a reference for the expected performance. longdom.org

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area response against a series of known concentrations.

| Parameter | Result |

| Concentration Range (µg/mL) | 0.5 - 4.0 |

| Correlation Coefficient (r²) | > 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | ~ 0.10 |

| Limit of Quantification (LOQ) | ~ 0.50 |

Accuracy Accuracy is determined by recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage of the analyte recovered is calculated.

| Spiked Level | Average Recovery (%) | Acceptance Criteria (%) |

| LOQ Level | 94.6 - 107.2 | 80 - 120 |

| 100% Level | 98.0 - 102.0 | 90 - 110 |

| 150% Level | 98.0 - 102.0 | 90 - 110 |

Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria (%RSD) |

| Repeatability | Intra-day (n=6) | < 2.0 | ≤ 2.0 |

| Intermediate Precision | Inter-day (n=6) | < 2.0 | ≤ 2.0 |

These validation parameters demonstrate that a well-developed RP-HPLC method is capable of providing accurate, precise, and reliable quantitative data for benzoic acid derivatives like this compound.

Therapeutic Potential and Future Research Directions

Preclinical Research in Disease Models

The primary therapeutic potential of 3-Hydroxy-5-methoxybenzoic acid highlighted in preclinical research is in the field of oncology. While the compound itself has not been extensively studied in isolation, it serves as a critical structural component in novel synthetic molecules with potent anticancer activity.

A notable example is the compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, designated as compound 6h . In preclinical screenings, this molecule, which incorporates the 3-hydroxy-5-methoxyphenyl moiety, has demonstrated significant antiproliferative effects against a variety of human cancer cell lines. Its inhibitory activity was particularly potent against the NCI-H522 non-small cell lung cancer cell line. Further mechanistic studies have suggested that the mode of action for this compound is similar to that of the established antimitotic drug, vincristine, indicating its potential to interfere with cell division in cancerous cells.

The research underscores the importance of the specific arrangement of the hydroxyl and methoxy (B1213986) groups on the phenyl ring, as derivatives with altered substitutions showed decreased activity or increased toxicity. This highlights the 3-hydroxy-5-methoxy substitution as a key pharmacophore for this observed anticancer effect.

Table 1: Preclinical Research Findings for a Derivative of this compound

| Compound/Derivative | Disease Model | Key Findings | Reference |

| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Compound 6h) | Human Cancer Cell Lines (in vitro) | Strong inhibitory activity against various cancer cell lines, particularly non-small cell lung cancer (NCI-H522). | |

| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Compound 6h) | Mechanistic Study | Exhibits a mechanism of action that resembles the antimitotic drug vincristine. |

Potential for Drug Discovery and Lead Compound Optimization

The process of drug discovery involves identifying "hit" compounds with desired biological activity and optimizing them into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. tandfonline.com this compound, through its derivatives, has shown significant promise in this area.

The derivative 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h ) has been formally proposed as a new anticancer lead compound for further development. The identification of this molecule as a lead is a critical step in the drug discovery pipeline, which progresses from initial screening to preclinical and eventually clinical trials. rasayanjournal.co.in

Lead optimization focuses on refining the chemical structure of a lead compound to enhance its drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). rasayanjournal.co.in The structure of the 6h derivative offers a distinct advantage for optimization. The presence of the C-3 hydroxyl group on the phenyl ring is a key feature that can be chemically modified to create a water-soluble prodrug. This would improve its bioavailability and stability, overcoming common hurdles in drug development. This strategic modification is a classic example of lead optimization, where a promising compound is engineered to improve its therapeutic viability. nih.gov

Integration into Nutraceutical and Functional Food Research

Nutraceuticals are foods or food components that offer health benefits beyond basic nutrition, including disease prevention. nih.gov Phenolic compounds, as a class, are major components of functional foods due to their antioxidant and health-promoting properties. myskinrecipes.comchemsrc.com

While this compound itself is not widely cited as a direct food additive, its core structure, hydroxybenzoic acid, is relevant to nutraceutical research. The related compound, 3-hydroxybenzoic acid, is a naturally occurring component in plants like grapefruit and olive oil and is used as a preservative in foods and beverages. rasayanjournal.co.in This establishes a precedent for the integration of similar hydroxybenzoic acid structures into food science.

Furthermore, many dietary polyphenols found in functional foods are metabolized by gut microbiota into simpler phenolic acids. It is plausible that this compound could be a metabolite of more complex dietary compounds, representing a bioactive form that is absorbed into the bloodstream. Research into the metabolic fate of dietary polyphenols is an active area, and identifying the specific bioactive metabolites is key to understanding the health benefits of functional foods.

Emerging Applications and Unexplored Biological Roles

The current research focus for this compound is narrow, centered on its role within a synthetic anticancer agent. However, the broader family of hydroxybenzoic acids exhibits a wide spectrum of biological activities, suggesting numerous unexplored roles for this specific compound. rasayanjournal.co.in

Based on the known properties of its parent molecule, 3-hydroxybenzoic acid, potential emerging applications for this compound could include:

Antimicrobial Activity : 3-hydroxybenzoic acid is reported to have antimicrobial, antiviral, and antialgal properties. rasayanjournal.co.in Investigating whether the addition of a methoxy group modifies this activity is a logical next step.

Antioxidant Effects : Phenolic acids are well-known antioxidants. cymitquimica.com The arrangement of hydroxyl and methoxy groups on the aromatic ring is crucial for this activity, and the specific potential of this compound in scavenging free radicals remains to be quantified. nih.govcymitquimica.com

Anti-inflammatory Action : Anti-inflammatory effects are another hallmark of this class of compounds. rasayanjournal.co.in Given that inflammation is a key factor in many chronic diseases, this represents a significant area for future investigation.

Metabolic Regulation : Other reported activities for the parent compound include hypoglycemic and anti-platelet aggregating effects, pointing toward potential roles in managing metabolic and cardiovascular disorders. rasayanjournal.co.in

These potential activities, extrapolated from closely related molecules, represent a frontier of unexplored biological roles for this compound.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound and its derivatives, this path presents both distinct opportunities and challenges.

Opportunities:

Prodrug Development : The most significant opportunity lies in the potential to convert the anticancer lead compound 6h into a water-soluble prodrug. This modification could drastically improve its clinical utility by enhancing its delivery and effectiveness in the body.

Broad-Spectrum Bioactivity : The wide range of biological activities associated with the hydroxybenzoic acid family presents a major opportunity. rasayanjournal.co.in Research into the antioxidant, anti-inflammatory, and antimicrobial potentials of this compound could lead to its development for a variety of therapeutic or nutraceutical applications beyond oncology.

Challenges:

Toxicity and Selectivity : A primary challenge in drug development is achieving high efficacy against the target (e.g., cancer cells) while minimizing toxicity to healthy cells. rasayanjournal.co.in In the development of the anticancer lead, a structurally similar compound (6i ) was found to have unsatisfactory toxicity, highlighting that small molecular changes can have significant safety implications. Thorough toxicological screening will be a critical hurdle for any therapeutic candidate.

Bioavailability : While the potential for prodrug formation is an opportunity, the inherent bioavailability of this compound or its derivatives is a potential challenge that must be characterized and optimized.

Lack of Foundational Research : A significant challenge is the current lack of extensive research on the compound itself. Most of the promising data comes from a single derivative. Foundational studies on its ADMET profile, diverse biological activities, and natural occurrence are needed to support broader translational efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.